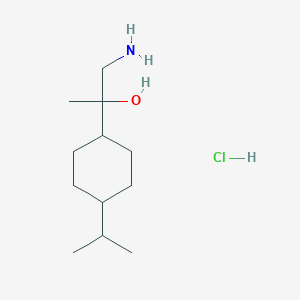
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the related compound “1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride” is represented by the SMILES stringOC(CN)(C)C(C=C1)=CC=C1OC.Cl . The empirical formula is C10H15NO2 · HCl and the molecular weight is 217.69 . Physical And Chemical Properties Analysis
The related compound “1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride” is a solid . For the similar compound 1-Aminopropan-2-ol, it has a density of0.973 g/mL at 18 °C, a melting point of 1.74 °C, and a boiling point of 159.46 °C . It is soluble in water and also soluble in alcohol, ether, acetone, benzene .
Aplicaciones Científicas De Investigación
Overview of Applications
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride plays a pivotal role in a wide array of scientific research fields, particularly emphasizing its utility in biochemical and pharmacological studies. Although direct studies on this compound are scarce, insights can be drawn from related research on structurally similar compounds and their biochemical mechanisms, applications in drug development, and roles in understanding cellular processes.
Biochemical Significance and Research Potential
In the realm of cancer research, compounds like 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been explored for their antitumor efficacy in several cancer models. FTY720's action, while initially noted for its immunosuppressive effects, also shows potential in cancer therapy through S1PR-independent mechanisms. This suggests that structurally related compounds, such as 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride, might hold untapped therapeutic potential warranting further investigation (Li Zhang et al., 2013).
Environmental and Analytical Applications
Another aspect of research focuses on volatile organic compounds (VOCs) and their detection through innovative research methodologies. Compounds related to 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride serve as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). This showcases the compound's relevance in non-invasive diagnostic techniques, highlighting its versatility beyond mere pharmacological applications (K. Van Malderen et al., 2020).
Potential in Drug Development and Therapeutics
The exploration of chitosan and its derivatives, including those related to 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride, opens new avenues in antimicrobial and biopolymer research. Chitosan's unique chemical structure and biological properties, such as biocompatibility and physical stability, pave the way for its application in various biomedical and technical fields, underlining the broader implications of research on related compounds (D. Raafat & H. Sahl, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13;/h9-11,14H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYILJDPBRUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

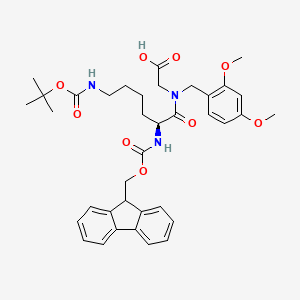
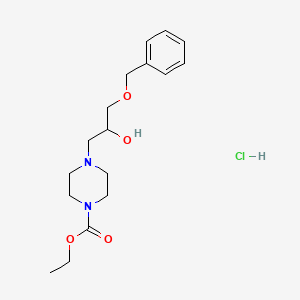
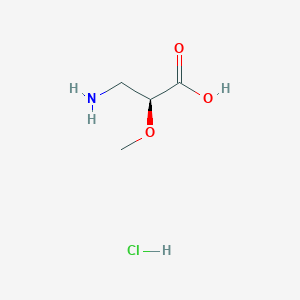
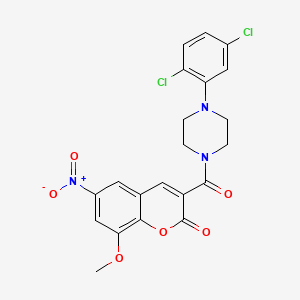

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2894197.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)
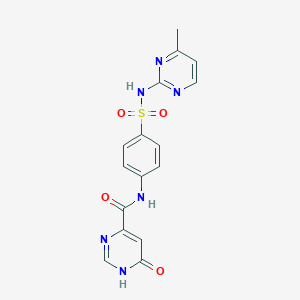
![N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide](/img/structure/B2894201.png)
![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)